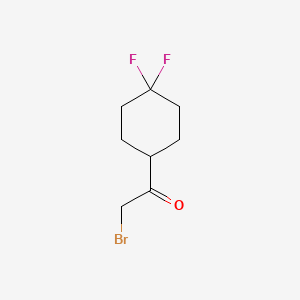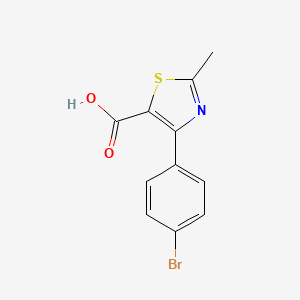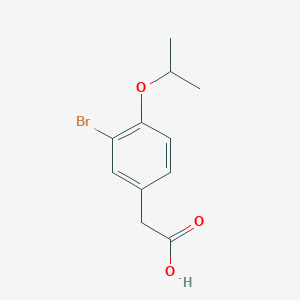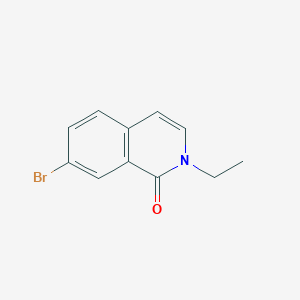
6-溴-2,3-二氟苯乙腈
描述
6-Bromo-2,3-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrF2N . It is a white fused solid and has garnered interest in the scientific community for its potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-difluorophenylacetonitrile consists of a phenyl ring substituted with bromo and difluoro groups, and an acetonitrile group . The molecular weight of this compound is 232.02 g/mol .Physical and Chemical Properties Analysis
6-Bromo-2,3-difluorophenylacetonitrile is a white fused solid . Its molecular weight is 232.02 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, density, and solubility were not available in the sources I found.科学研究应用
安全和危害
This compound is classified as acutely toxic and can cause skin and eye irritation . It is harmful if swallowed or inhaled, and is toxic in contact with skin . In case of exposure, it is advised to wash immediately with plenty of soap and water . If swallowed, one should not induce vomiting and should seek medical attention immediately .
作用机制
Target of Action
This compound is often used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Its primary use is in the synthesis of other compounds, which may have biological activity .
Result of Action
The result of the action of 6-Bromo-2,3-difluorophenylacetonitrile is the formation of new compounds through chemical reactions, such as the Suzuki–Miyaura coupling .
Action Environment
The efficacy and stability of 6-Bromo-2,3-difluorophenylacetonitrile are influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the reactions in which this compound is used .
生化分析
Biochemical Properties
6-Bromo-2,3-difluorophenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 6-Bromo-2,3-difluorophenylacetonitrile to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 6-Bromo-2,3-difluorophenylacetonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 6-Bromo-2,3-difluorophenylacetonitrile can modulate the expression of genes involved in apoptosis, thereby influencing cell survival and death.
Molecular Mechanism
At the molecular level, 6-Bromo-2,3-difluorophenylacetonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 6-Bromo-2,3-difluorophenylacetonitrile can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2,3-difluorophenylacetonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Bromo-2,3-difluorophenylacetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Bromo-2,3-difluorophenylacetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 6-Bromo-2,3-difluorophenylacetonitrile have been associated with toxic effects, such as liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
6-Bromo-2,3-difluorophenylacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes in these pathways . For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other substances, leading to changes in their pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 6-Bromo-2,3-difluorophenylacetonitrile within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 6-Bromo-2,3-difluorophenylacetonitrile within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-2,3-difluorophenylacetonitrile is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 6-Bromo-2,3-difluorophenylacetonitrile is crucial for elucidating its biochemical mechanisms and effects.
属性
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFVGCCMEOSUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)







![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)


![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)
